L-Methionyl-L-tyrosyl-L-prolylglycyl-L-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Methionyl-L-tyrosyl-L-prolylglycyl-L-isoleucine is a synthetic peptide composed of five amino acids: L-methionine, L-tyrosine, L-proline, glycine, and L-isoleucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-tyrosyl-L-prolylglycyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s α-amino group.
Coupling: of the next protected amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to obtain high-purity peptides.
Chemical Reactions Analysis
Types of Reactions
L-Methionyl-L-tyrosyl-L-prolylglycyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents like N-hydroxysuccinimide (NHS) esters can be used for modifying amino acid side chains.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
L-Methionyl-L-tyrosyl-L-prolylglycyl-L-isoleucine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the development of biomaterials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Methionyl-L-tyrosyl-L-prolylglycyl-L-isoleucine depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, influencing various biochemical pathways. The methionine residue can act as a methyl donor, while the tyrosine residue can participate in phosphorylation reactions, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- L-Methionyl-L-tyrosyl-L-prolyl-L-prolyl-L-tyrosine
- L-Methionyl-L-tyrosyl-L-prolyl-L-phenylalanine
- L-Methionyl-L-tyrosyl-L-prolyl-L-leucine
Uniqueness
L-Methionyl-L-tyrosyl-L-prolylglycyl-L-isoleucine is unique due to its specific sequence and combination of amino acids, which confer distinct physicochemical properties and biological activities. The presence of glycine provides flexibility to the peptide backbone, while isoleucine contributes to hydrophobic interactions.
Properties
CAS No. |
823233-47-2 |
---|---|
Molecular Formula |
C27H41N5O7S |
Molecular Weight |
579.7 g/mol |
IUPAC Name |
(2S,3S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C27H41N5O7S/c1-4-16(2)23(27(38)39)31-22(34)15-29-25(36)21-6-5-12-32(21)26(37)20(14-17-7-9-18(33)10-8-17)30-24(35)19(28)11-13-40-3/h7-10,16,19-21,23,33H,4-6,11-15,28H2,1-3H3,(H,29,36)(H,30,35)(H,31,34)(H,38,39)/t16-,19-,20-,21-,23-/m0/s1 |
InChI Key |
FEKVXIUQPFYGRA-BQSWGBOTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCSC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.